Ethyl 6-bromo-2-cyano-3-nitrobenzoate
Overview
Description
Ethyl 6-bromo-2-cyano-3-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-cyano-3-nitrobenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 2-cyano-3-nitrobenzoate, followed by esterification. The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent such as acetic acid, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-cyano-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 6-amino-2-cyano-3-nitrobenzoate.
Hydrolysis: Formation of 6-bromo-2-cyano-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 6-bromo-2-cyano-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-cyano-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of functional groups like the nitro and cyano groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-3-cyano-6-nitrobenzoate
- Ethyl 3-bromo-6-cyano-2-nitrobenzoate
Uniqueness
Ethyl 6-bromo-2-cyano-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which can affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of solubility, stability, and interaction with other molecules.
Properties
IUPAC Name |
ethyl 6-bromo-2-cyano-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-6(5-12)8(13(15)16)4-3-7(9)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPJEMLGKCMMBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C#N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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